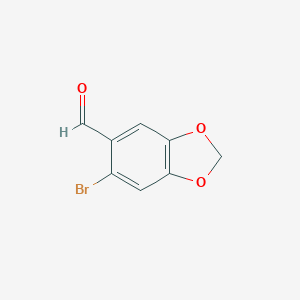

6-Bromopiperonal

Overview

Description

Synthesis Analysis

The synthesis of brominated organic compounds is a common theme in the provided papers. For instance, the synthesis of 6-bromoquinoline is achieved through the Skraup reaction, which involves the use of 4-bromoaniline, glycerol, and nitrobenzene, with the highest yield reported at 54% under specific conditions . Similarly, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine is synthesized and its crystal structure is investigated, although the synthesis details are not provided . These studies suggest that brominated compounds can be synthesized through various methods, including multicomponent reactions and the Skraup synthesis, which may be applicable to the synthesis of 6-Bromopiperonal.

Molecular Structure Analysis

The molecular structure of brominated compounds is often determined using X-ray crystallography. For example, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine is elucidated using single-crystal X-ray diffraction data . Similarly, the structure of 6-bromo-3,3′,4′,5,7-penta-O-methylcatechin is confirmed by crystallographic data . These findings indicate that brominated compounds can exhibit complex molecular geometries and intermolecular interactions, which would be expected for 6-Bromopiperonal as well.

Chemical Reactions Analysis

The reactivity of brominated compounds is highlighted in several papers. For instance, 6-Bromomethyl-4H-1,3-dioxin is used as a versatile reagent for heterocycle and carbocycle construction, demonstrating the utility of brominated compounds in synthetic chemistry . Additionally, the synthesis of 6-bromo-2-(substituted)-3-(1-phenyl-ethyl)-3,4-dihydro-1H-isophosphinoline 2-chalcogenides shows the potential for brominated compounds to undergo further chemical transformations . These examples suggest that 6-Bromopiperonal could also participate in a variety of chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are often characterized using spectroscopic techniques and theoretical studies. For instance, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol is characterized by spectroscopic methods and its properties are investigated using density functional theory (DFT) . The crystal structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine is stabilized by π-π interactions and intermolecular C–H⋯N and C–H⋯O interactions . These studies provide a foundation for understanding the physical and chemical properties that 6-Bromopiperonal may exhibit.

Scientific Research Applications

Environmental Impact and Toxicology

6-Bromopiperonal, like its structural relative 2,4,6-Tribromophenol, has significant implications in the environment. As a brominated compound, it is used in various applications, including the synthesis of brominated flame retardants and pesticides. These compounds are pervasive in the environment, found in abiotic matrices, biota, and even human tissues. They can occur naturally in aquatic organisms but also result from anthropogenic activities. The environmental concentrations, toxicology, and potential for bioaccumulation of such brominated compounds have been a topic of concern. Studies suggest that while they are ubiquitously found, much remains to be learned about their toxicokinetics (movement within the body) and toxicodynamics (effects on the body), especially concerning their degradation products and isomeric forms (Koch & Sures, 2018).

Brominated Compounds in Medicine

In the medical field, brominated compounds have diverse applications. Bromocriptine, for example, is a brominated ergot derivative with dopamine agonist and antagonist activities. It has been investigated for various psychiatric conditions, although the evidence is preliminary and not robust. The safety and tolerability of such brominated drugs have been scrutinized, and they are noted for their minimal long-term effects on renal, hepatic, cardiac, or hematologic functions. This highlights the potential for using 6-Bromopiperonal or its derivatives in medical applications, given their structural and functional similarities (Sitland-Marken et al., 1990; Naz et al., 2022).

Brominated Compounds in Public Health

Public health research has also delved into the implications of brominated compounds. Studies highlight the association between exposure to such compounds and a range of health outcomes, including diabetes, neurobehavioral and developmental disorders, cancer, reproductive health effects, and alterations in thyroid function. The evidence points towards a negative impact on health, but the exact causal relationships and long-term effects require further epidemiological investigations and monitoring (Kim et al., 2014).

Brominated Flame Retardants and Environmental Health

Environmental health research has focused on the widespread use of brominated flame retardants, including compounds similar to 6-Bromopiperonal. These studies emphasize the ubiquitous presence of such compounds due to their extensive use in consumer products to reduce flammability. The health consequences of exposure to brominated flame retardants are systematically reviewed, shedding light on their potential interference with thyroid hormone homeostasis and neurodevelopment, especially in children (Kim et al., 2014).

Mechanism of Action

Target of Action

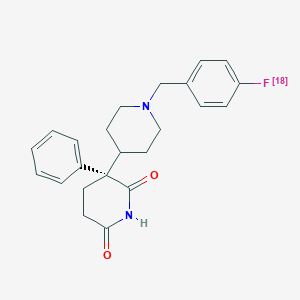

6-Bromopiperonal is a disubstituted 1,3-benzodioxole It is used as an intermediate in the preparation of gpr30-selective agonist g-1 . GPR30, also known as GPER1, is a G-protein coupled estrogen receptor involved in various physiological and pathological processes .

Mode of Action

As an intermediate in the synthesis of GPR30-selective agonist G-1, it may interact with the GPR30 receptor, leading to the activation of downstream signaling pathways .

Biochemical Pathways

Given its role in the synthesis of gpr30-selective agonist g-1, it may indirectly influence the estrogen signaling pathways mediated by the gpr30 receptor .

Pharmacokinetics

It is soluble in DMSO and methanol, which may influence its absorption and distribution

Result of Action

As an intermediate in the synthesis of GPR30-selective agonist G-1, its ultimate effect may be related to the modulation of estrogen signaling pathways .

Action Environment

6-Bromopiperonal is sensitive to air and should be stored under inert gas (nitrogen or argon) at 2-8°C . Environmental factors such as temperature, light, and oxygen levels may influence the stability and efficacy of 6-Bromopiperonal.

Safety and Hazards

properties

IUPAC Name |

6-bromo-1,3-benzodioxole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO3/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSQUXTSIDQURDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10166626 | |

| Record name | 1,3-Benzodioxole-5-carboxaldehyde, 6-bromo- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15930-53-7 | |

| Record name | 6-Bromo-1,3-benzodioxole-5-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15930-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromopiperonal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015930537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Bromopiperonal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15639 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzodioxole-5-carboxaldehyde, 6-bromo- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-1,3-benzodioxole-5-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Bromopiperonal | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW4F8SRZ4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

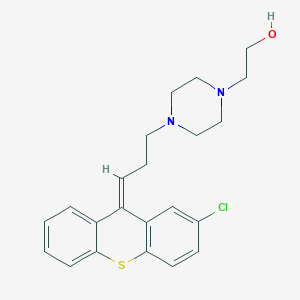

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structure and molecular formula of 6-Bromopiperonal?

A1: 6-Bromopiperonal is an aromatic aldehyde with a methylenedioxy group and a bromine atom substituted on the benzene ring. Its molecular formula is C8H5BrO3.

Q2: What are the common synthetic applications of 6-Bromopiperonal?

A2: 6-Bromopiperonal serves as a versatile building block in organic synthesis, particularly in the construction of various heterocyclic compounds []. It is frequently employed in reactions such as condensation reactions [], Suzuki couplings [], and the synthesis of vinyl azides [, ].

Q3: Can you provide an example of how 6-Bromopiperonal is used in the synthesis of natural products?

A3: 6-Bromopiperonal is a key starting material in the total synthesis of several natural products. For example, it has been successfully employed in the synthesis of:

- Aryltetralin lignans, including Podophyllotoxin: These compounds exhibit significant biological activities, and 6-Bromopiperonal acts as a crucial precursor in their synthesis via C(sp3)—H arylation [].

- Altenusin and Alterlactone: These resorcylic lactone mycotoxins have been synthesized starting from 6-Bromopiperonal through a route involving a Suzuki coupling as a key step [].

- (-)-Hinokinin, (-)-Yatein, (-)-Bursehernin, and (-)-Pluviatolide: These dibenzylbutyrolactone lignans, along with their 7'-hydroxy derivatives, have been synthesized using a strategy involving 6-Bromopiperonal as a starting point. The synthetic route features an organocatalytic aldol reaction and Pd/C-catalyzed hydrogenative debromination [].

- Optically active 4-Alkylidene-Tetrahydroisoquinolines: These compounds are key intermediates in the total synthesis of crinane alkaloids. 6-Bromopiperonal serves as the starting point for a seven-step synthesis of these optically active molecules [].

- Lennoxamine: This isoindolobenzazepine alkaloid has been synthesized using a route that leverages the reactivity of vinyl azides derived from 6-Bromopiperonal [, ].

Q4: How does the presence of the bromine atom in 6-Bromopiperonal influence its reactivity?

A4: The bromine atom in 6-Bromopiperonal acts as an electron-withdrawing group, influencing its reactivity in several ways:

- Regioselective Cleavage of Methylenedioxy Ring: In reactions with sodium alkoxides and alcohols in dimethyl sulfoxide, the bromine atom directs the regioselective cleavage of the methylenedioxy ring, leading to the formation of specific hydroxybenzene derivatives [, ].

- Facilitates C—H Arylation: The presence of bromine makes the adjacent C—H bond more acidic, facilitating palladium-catalyzed C—H arylation reactions []. This reactivity is crucial for constructing complex molecules like aryltetralin lignans.

Q5: Are there any studies on the structure-activity relationship (SAR) of compounds derived from 6-Bromopiperonal?

A5: While specific SAR studies focusing solely on 6-Bromopiperonal derivatives might be limited in the provided literature, the synthesis of various analogs of natural products like lignans [, ] and 4-alkylidene-tetrahydroisoquinolines [] provides valuable insights into the structure-activity relationships. Modifications to the core structure derived from 6-Bromopiperonal can significantly impact the biological activity and potency of the resulting compounds.

Q6: What analytical techniques are typically employed to characterize 6-Bromopiperonal and its derivatives?

A6: Common analytical techniques used for the characterization of 6-Bromopiperonal and its derivatives include:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B143811.png)